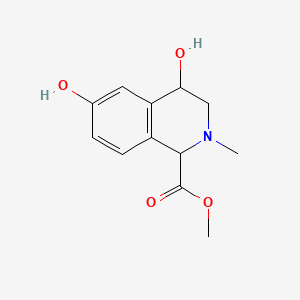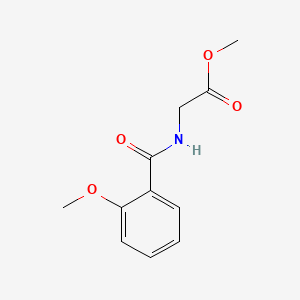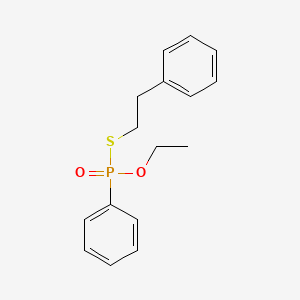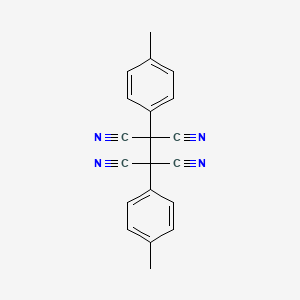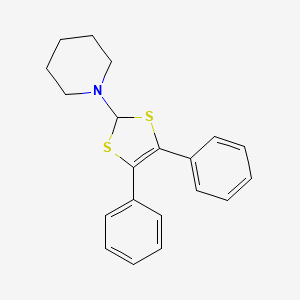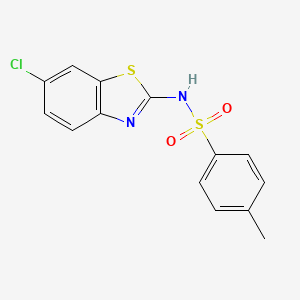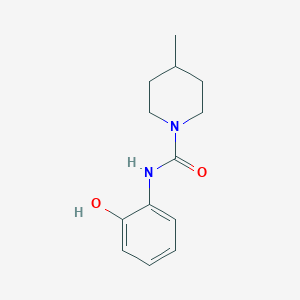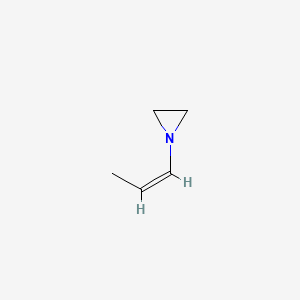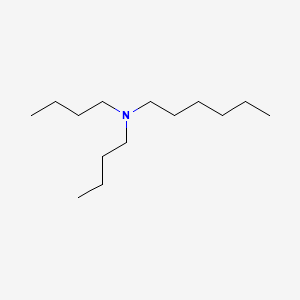
N,N-dibutylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutylhexan-1-amine: is an organic compound classified as a tertiary amine. It consists of a hexane backbone with two butyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Hexan-1-amine: One common method involves the alkylation of hexan-1-amine with butyl halides under basic conditions. This reaction typically uses sodium or potassium hydroxide as the base and is carried out in an organic solvent like ethanol or toluene.
Reductive Amination: Another method involves the reductive amination of hexanal with dibutylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of N,N-dibutylhexan-1-amine often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-dibutylhexan-1-amine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to secondary amines or primary amines using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: N,N-dibutylhexan-1-amine is used as a building block in organic synthesis, particularly in the preparation of complex amines and other nitrogen-containing compounds.
Biology: In biological research, it is used as a reagent for the modification of biomolecules and the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-dibutylhexan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- N,N-dibutylpentan-1-amine
- N,N-dibutylbutan-1-amine
- N,N-dibutylheptan-1-amine
Comparison: N,N-dibutylhexan-1-amine is unique due to its specific chain length and the positioning of the butyl groups. Compared to its analogs with shorter or longer carbon chains, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can influence its suitability for various applications in synthesis and industry.
Propriétés
Numéro CAS |
23601-43-6 |
|---|---|
Formule moléculaire |
C14H31N |
Poids moléculaire |
213.40 g/mol |
Nom IUPAC |
N,N-dibutylhexan-1-amine |
InChI |
InChI=1S/C14H31N/c1-4-7-10-11-14-15(12-8-5-2)13-9-6-3/h4-14H2,1-3H3 |
Clé InChI |
KFOQAMWOIJJNFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


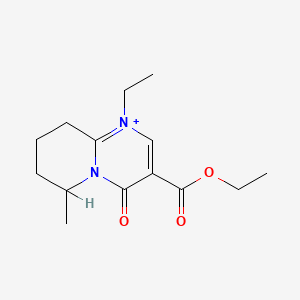
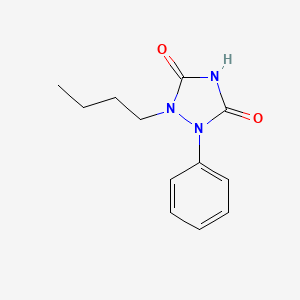

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
